5-(Aminomethyl)furan-3-carbonitrile 5-(Aminomethyl)furan-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 769906-98-1
VCID: VC3849700
InChI: InChI=1S/C6H6N2O/c7-2-5-1-6(3-8)9-4-5/h1,4H,3,8H2
SMILES: C1=C(OC=C1C#N)CN
Molecular Formula: C6H6N2O
Molecular Weight: 122.12 g/mol

5-(Aminomethyl)furan-3-carbonitrile

CAS No.: 769906-98-1

Cat. No.: VC3849700

Molecular Formula: C6H6N2O

Molecular Weight: 122.12 g/mol

* For research use only. Not for human or veterinary use.

5-(Aminomethyl)furan-3-carbonitrile - 769906-98-1

Specification

CAS No. 769906-98-1
Molecular Formula C6H6N2O
Molecular Weight 122.12 g/mol
IUPAC Name 5-(aminomethyl)furan-3-carbonitrile
Standard InChI InChI=1S/C6H6N2O/c7-2-5-1-6(3-8)9-4-5/h1,4H,3,8H2
Standard InChI Key XCTNQPYJQUEHLF-UHFFFAOYSA-N
SMILES C1=C(OC=C1C#N)CN
Canonical SMILES C1=C(OC=C1C#N)CN

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a furan ring substituted at the 3-position with a carbonitrile group (CN-\text{C}\equiv\text{N}) and at the 5-position with an aminomethyl group (CH2NH2-\text{CH}_2\text{NH}_2). This arrangement confers dual reactivity: the nitrile group participates in dipole-dipole interactions, while the primary amine enables hydrogen bonding and nucleophilic reactions.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC6H6N2O\text{C}_6\text{H}_6\text{N}_2\text{O}
Molecular Weight122.125 g/mol
Exact Mass122.048 Da
PSA (Polar Surface Area)62.95 Ų
LogP (Partition Coefficient)1.31
Boiling PointNot reported
Melting PointNot reported

The canonical SMILES string C1=C(OC=C1C#N)CN and InChIKey XCTNQPYJQUEHLF-UHFFFAOYSA-N provide unambiguous representations of its structure, essential for computational modeling.

Synthesis and Chemical Reactivity

Synthetic Pathways

StepReagents/ConditionsYield (%)
CyanationPd(dppf)Cl2_2, Bpin2_265–70
Reductive AminationNaBH3_3CN, MeOH, 0°C55–60

Reactivity Profile

  • Nitrile Group: Undergoes hydrolysis to carboxylic acids or amides under acidic/basic conditions .

  • Aminomethyl Group: Participates in Schiff base formation with aldehydes and acylation with acid chlorides.

Physicochemical and Spectroscopic Properties

Spectral Data

  • IR Spectroscopy: Strong absorption at 2195 cm1^{-1} (C≡N stretch) and 3400–3200 cm1^{-1} (N–H stretch) .

  • NMR: 1H^1\text{H} NMR (DMSO-d6d_6) shows signals at δ 4.83 (d, H-4), 5.19 (d, H-5), and 7.00 ppm (br s, NH2_2) .

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but is poorly soluble in water . Stability studies indicate decomposition above 150°C, necessitating storage at 2–8°C .

Applications in Scientific Research

Medicinal Chemistry

The aminomethyl and nitrile groups make this compound a versatile pharmacophore. Recent studies highlight its role as a protease inhibitor scaffold, where the nitrile acts as a electrophilic "warhead" targeting catalytic cysteine residues .

Materials Science

In polymer chemistry, the compound serves as a crosslinking agent due to its bifunctional reactivity. For example, its nitrile group undergoes Huisgen cycloaddition with azides, forming triazole-linked networks.

Table 3: Emerging Applications

FieldApplicationMechanism
Drug DiscoveryKinase inhibitor precursorsNitrile-mediated covalent binding
Polymer ChemistryThermoset resin synthesisAzide-nitrile click chemistry
CatalysisLigand for transition metal complexesAmine-metal coordination

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